N-(4-amino-2-chlorophenyl)acetamide
Overview
Description
N-(4-amino-2-chlorophenyl)acetamide, also known as chlorpheniramine, is a commonly used antihistamine medication. It is used to treat allergies, hay fever, and other related symptoms. Chlorpheniramine is a member of the antihistamine class of drugs and is available in various forms such as tablets, capsules, syrups, and liquids. It acts by blocking the action of histamine, a chemical in the body that causes allergic reactions.
Scientific Research Applications
Medicinal Chemistry
“N-(4-amino-2-chlorophenyl)acetamide” and its derivatives are studied in medicinal chemistry for their potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
Synthesis of New Pharmaceuticals
This compound is used in the synthesis of new pharmaceuticals . It’s part of an integrated and developing system that portends an era of novel and safe tailored drugs .
Improvement of Existing Pharmaceuticals
“N-(4-amino-2-chlorophenyl)acetamide” is also used to improve the processes by which existing pharmaceuticals are made . This involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .
Analgesic Activity
A series of N-phenylacetamide sulphonamides, which include “N-(4-amino-2-chlorophenyl)acetamide”, have been synthesized and shown to exhibit good analgesic activity . This makes them comparable or even superior to paracetamol .
Antimicrobial and Anticancer Drug Resistance
Efforts have been made to study the pharmacological activities of newly synthesized “N-(4-amino-2-chlorophenyl)acetamide” derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Antimicrobial Activity
Some derivatives of “N-(4-amino-2-chlorophenyl)acetamide” have shown promising antimicrobial activity . This includes activity against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
Certain derivatives of “N-(4-amino-2-chlorophenyl)acetamide” have shown significant anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Pharmaceutical Intermediate
“N-(4-amino-2-chlorophenyl)acetamide” is used as an intermediate in the pharmaceutical industry . This means it’s a substance produced during the middle of the synthesis process which is not the final product but is used in the production of the final product .
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAYASXDHDEGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293375 | |
Record name | N-(4-amino-2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57556-49-7 | |
Record name | N-(4-Amino-2-chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57556-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-chlorophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057556497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57556-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-amino-2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-amino-2-chlorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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